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Compound of Interest

Compound Name: 1,2-Dichlorohexafluorocyclobutane

Cat. No.: B1197575 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-
Dichlorohexafluorocyclobutane

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,2-Dichlorohexafluorocyclobutane (C4Cl2F6), a halogenated cyclic hydrocarbon. The

information is intended for researchers, scientists, and professionals in drug development and

materials science who require a thorough understanding of the physicochemical characteristics

of this compound. This document presents quantitative data in structured tables, details on

experimental methodologies, and visualizations of relevant chemical processes.

Physicochemical and Thermodynamic Properties
1,2-Dichlorohexafluorocyclobutane, with the CAS Registry Number 356-18-3, is a liquid at

standard conditions.[1] Its molecular and thermodynamic properties are crucial for

understanding its behavior in various applications, from its use as a refrigerant to its role as a

chemical intermediate.[1][2][3]

General and Physical Properties
A compilation of the fundamental physical and identifying properties of 1,2-
Dichlorohexafluorocyclobutane is presented in Table 1. This includes its molecular formula,

weight, and other identifiers.

Table 1: General and Physical Properties of 1,2-Dichlorohexafluorocyclobutane
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Property Value Source

Molecular Formula C4Cl2F6 [4]

Molecular Weight 232.939 g/mol [4]

IUPAC Name
1,2-dichloro-1,2,3,3,4,4-

hexafluorocyclobutane
[1]

CAS Registry Number 356-18-3 [4]

Physical Description Liquid [1]

Thermodynamic Data
The thermodynamic properties of 1,2-Dichlorohexafluorocyclobutane are summarized in

Table 2. These parameters are essential for modeling its behavior in chemical processes and

for safety assessments. The data includes phase change temperatures, enthalpies of reaction,

and computed thermodynamic quantities.

Table 2: Thermodynamic Properties of 1,2-Dichlorohexafluorocyclobutane

Property Value Units Method Source

Boiling Point 332 to 333 K N/A [5][6]

Standard Gibbs

Free Energy of

Formation (ΔfG°)

-1206.36 kJ/mol

Joback

Calculated

Property

[7]

Enthalpy of

Reaction (ΔrH°)
-156.4 ± 4.1 kJ/mol

Calorimetry (gas

phase)
[8]

Experimental Protocols
While specific, detailed experimental protocols for the determination of all thermodynamic

properties of 1,2-Dichlorohexafluorocyclobutane are not readily available in the public

domain, the general methodologies employed for such measurements are well-established.
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Determination of Boiling Point
The boiling point of a liquid, such as 1,2-Dichlorohexafluorocyclobutane, is typically

determined using techniques like ebulliometry, which measures the temperature at which the

vapor pressure of the liquid equals the surrounding atmospheric pressure. Distillation methods

can also be employed to ascertain the boiling range of a substance.

Calorimetry for Enthalpy of Reaction
The enthalpy of reaction, such as the heat of chlorination, is determined using calorimetry. For

gas-phase reactions, a common apparatus is the gas-flow calorimeter. In a typical experiment,

precisely measured flow rates of the reactants (in this case, hexafluorocyclobutene and

chlorine) are introduced into a reaction chamber. The heat evolved or absorbed by the reaction

is measured by monitoring the temperature change of a surrounding fluid or a series of

thermocouples. The enthalpy of reaction can then be calculated from the heat flow and the

molar flow rates of the reactants.

Chemical Synthesis and Degradation Pathways
The primary route for the synthesis of 1,2-Dichlorohexafluorocyclobutane and its principal

degradation pathway are important aspects of its chemical profile.

Synthesis Pathway
1,2-Dichlorohexafluorocyclobutane is synthesized via the thermal dimerization of

chlorotrifluoroethylene (CTFE). This reaction involves the [2+2] cycloaddition of two CTFE

molecules.

Chlorotrifluoroethylene

1,2-Dichlorohexafluorocyclobutane

Thermal Dimerization

Chlorotrifluoroethylene
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Synthesis of 1,2-Dichlorohexafluorocyclobutane.

Photolytic Degradation Pathway
In the environment, 1,2-Dichlorohexafluorocyclobutane can undergo photolytic degradation,

particularly in the presence of ultraviolet (UV) radiation. This process is initiated by the

cleavage of the weaker carbon-chlorine bonds, leading to the formation of radical species and

subsequent decomposition products.

1,2-Dichlorohexafluorocyclobutane Chlorinated Fluorocyclobutyl Radical + Cl•UV Radiation Degradation ProductsFurther Reactions

Click to download full resolution via product page

Photolytic Degradation of 1,2-Dichlorohexafluorocyclobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197575#thermodynamic-properties-of-1-2-
dichlorohexafluorocyclobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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